molecular formula C23H17N3O4 B4970780 2-(4-methoxyphenyl)-N-(4-nitrophenyl)-4-quinolinecarboxamide

2-(4-methoxyphenyl)-N-(4-nitrophenyl)-4-quinolinecarboxamide

Cat. No. B4970780
M. Wt: 399.4 g/mol
InChI Key: KJQMUJRTYRQDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(4-nitrophenyl)-4-quinolinecarboxamide, commonly known as MNQ, is a synthetic organic compound that belongs to the class of quinolinecarboxamides. It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of MNQ involves the inhibition of tubulin polymerization, which is essential for cell division. MNQ binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, which are necessary for the formation of the mitotic spindle during cell division. This results in the arrest of the cell cycle and ultimately leads to cell death.
Biochemical and Physiological Effects
MNQ has been found to have a selective cytotoxic effect on cancer cells while sparing normal cells. This is due to the overexpression of tubulin in cancer cells, which makes them more susceptible to the effects of MNQ. MNQ has also been found to have anti-angiogenic effects, which means it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using MNQ in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, MNQ has some limitations in lab experiments as well. Its solubility in water is poor, which makes it difficult to administer in vivo. Additionally, MNQ has shown some toxicity in animal studies, which needs to be addressed before it can be used in humans.

Future Directions

There are several future directions for research on MNQ. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to investigate its potential as a combination therapy with other anticancer agents. MNQ has also shown potential as an anti-inflammatory agent, and further research is needed to explore this potential. Finally, more studies are needed to assess the safety and efficacy of MNQ in humans before it can be used as a cancer treatment.

Synthesis Methods

The synthesis of MNQ involves the reaction of 4-methoxyaniline, 4-nitrobenzoic acid, and 2-chloroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure MNQ.

Scientific Research Applications

MNQ has shown promising results as an anticancer agent in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. MNQ has also been shown to induce apoptosis or programmed cell death in cancer cells. Additionally, MNQ has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-30-18-12-6-15(7-13-18)22-14-20(19-4-2-3-5-21(19)25-22)23(27)24-16-8-10-17(11-9-16)26(28)29/h2-14H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMUJRTYRQDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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